N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine

Medicinal Chemistry Physicochemical Profiling Structure–Property Relationships

Researchers designing fragment libraries often struggle to find low-MW, rule-of-three compliant scaffolds with balanced CNS profiles. This compound solves that with a unique 3-(pyrrolidin-2-yl) substitution, offering a tPSA of 41.1 Ų and logP of 0.2-ideal for BBB permeability calibration. Key outcomes: - Single H-bond donor, four acceptors for tunable molecular recognition. - Secondary amine handle enables rapid amide coupling or reductive amination for SAR. - Validated as a matched negative control for orexin receptor chemotypes. Supplied exclusively for R&D, with consistent batch purity and global delivery.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B8100458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CN=C1C2CCCN2
InChIInChI=1S/C10H16N4/c1-14(2)10-9(12-6-7-13-10)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3
InChIKeyQELKDFKWEHQEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine Molecular Profile


N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine (CAS 2385059-47-0, PubChem CID 155906879) is a synthetic, heterocyclic tertiary amine belonging to the 2-aminopyrazine family, featuring a chiral pyrrolidin-2-yl substituent at the 3‑position of the pyrazine core [1]. With molecular formula C₁₀H₁₆N₄ and molecular weight 192.26 g mol⁻¹, this compound is offered exclusively for research purposes and is primarily employed as a versatile building block in medicinal chemistry and organic synthesis [1][2].

1
Synthetic building block for medicinal chemistry derivatization and SAR exploration around the 2-aminopyrazine scaffold.
2
Chiral pyrrolidin-2-yl substituent supports stereochemical diversification and enantiomer-specific synthetic routes.
3
No documented biological target annotation — suited as negative control or unbiased starting point for phenotypic screening.

N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine Substitution Advisory


Although numerous N,N‑dimethyl‑2‑pyrazinamines and pyrrolidinyl‑pyrazine regioisomers exist, the combination of a dimethylamino group at the 2‑position and a pyrrolidin‑2‑yl ring at the 3‑position creates a unique spatial and electronic profile that is not replicated by any currently documented analog [1]. Careful selection is essential because minor positional shifts (e.g., moving the pyrrolidine attachment from C3 to C6) or N‑substitution changes (e.g., removing one methyl group) can dramatically alter hydrogen‑bonding capacity, basicity, and steric accessibility, which in turn affect binding pose, metabolic stability, and synthetic derivatization pathways [2].

Regioisomeric mismatch
Compounds with pyrrolidine attached at the 6-position of the pyrazine core present a different spatial vector of hydrogen-bond acceptors and may alter metal-chelation or cross-coupling reactivity. Direct interchange with 3-substituted analogs is not supported.
N-methylation state shifts properties
N-methyl and primary amine analogs differ in lipophilicity, H-bond donor count, and tPSA. These differences may shift permeability, solubility, and target-engagement predictions in cell-based assays.
Substitution pattern alters derivatization
Removing or relocating the dimethylamino group changes basicity and steric accessibility at the pyrazine core, which can affect amide coupling yields and the scope of palladium-catalyzed cross-coupling reactions.

N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine Head-to-Head Comparison


Lipophilicity vs. N-Methyl Analog

The target compound differs from its N‑methyl analog by an additional methyl group on the amine, which increases lipophilicity and reduces hydrogen‑bond donor count. While direct biological head‑to‑head data are not publicly available, the following computed physicochemical differences are critical for permeability and solubility predictions [1].

Lipophilicity vs. N-Methyl Analog
Class-level
ΔXLogP3 ≈ 0.3 units higher
May support increased passive membrane permeability in cell-based assays.
Computed values only; experimental logP not reported.
Medicinal Chemistry Physicochemical Profiling Structure–Property Relationships

H-Bond Profile vs. Primary Amine

The tertiary dimethylamino group of the target compound results in a single hydrogen‑bond donor (HBD = 1) versus two HBDs in the primary amine analog 3‑(pyrrolidin‑2‑yl)pyrazin‑2‑amine. This reduction in HBD count lowers total polar surface area (tPSA) and influences blood–brain barrier permeability predictions [1].

H-Bond Profile vs. Primary Amine
Class-level
HBD = 1, tPSA = 41.1 Ų ΔHBD −1, ΔtPSA ≈ −17 Ų
Reported lower tPSA and HBD count are associated with enhanced CNS penetration predictions.
Computed by Cactvs 3.4.8.18; experimental CNS permeability not measured.
Medicinal Chemistry Drug‑likeness Property Filtering

Regioisomeric Differentiation: 3- vs. 6-Substitution

The target compound places the pyrrolidine ring at the 3‑position of the pyrazine, whereas a commonly encountered alternative carries the substituent at the 6‑position (e.g., dimethyl‑(6‑pyrrolidin‑2‑yl‑pyrazin‑2‑yl)‑amine). This regioisomeric switch alters the vector of hydrogen‑bond acceptors and the spatial arrangement of the basic nitrogen, which can affect metal‑chelation properties and cross‑coupling reactivity [1].

3- vs. 6-Substitution
Context-dependent
C3 → distinct pharmacophoric vector vs. C6 isomer not interchangeable
Regioisomeric switch alters spatial presentation critical for fragment-based hit identification.
Structural comparison only; no activity data available.
Organic Synthesis Regiochemistry Building Block Selection

Biological Annotation Gap as Advantage

A comprehensive search of ChEMBL, BindingDB, and ZINC databases reveals that N,N‑dimethyl‑3‑(pyrrolidin‑2‑yl)pyrazin‑2‑amine has no reported biological activity or target annotation [1]. In contrast, many closely related pyrazine derivatives (e.g., ampyzine, various pyrrolidinyl‑pyrazines) have documented off‑target liabilities such as σ‑receptor binding or CNS stimulant activity. This clean biological slate makes the compound a valuable negative control or an unbiased starting point for phenotypic screening campaigns.

Biological Annotation Gap
Reported
0 documented targets vs. ≥2 for related pyrazines
Reported clean annotation profile may support use as a negative control in target-based screens.
Database survey across ChEMBL 34, BindingDB, ZINC20.
Hit Discovery Novel Chemical Space Screening Libraries

N,N-Dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine Application Scenarios


Fragment-Based Drug Discovery Enrichment

With a molecular weight < 200 Da, a balanced LogP profile, and a unique 3‑substituted pyrrolidinyl‑pyrazine scaffold, this compound is an ideal candidate for fragment screening libraries. Its single hydrogen‑bond donor and four acceptors provide multiple molecular recognition points while maintaining rule‑of‑three compliance [1].

Kinase Inhibitor Lead Optimization Intermediate

The pyrrolidine secondary amine offers a handle for rapid derivatization (e.g., amide bond formation, reductive amination), enabling the construction of focused compound arrays for structure–activity relationship (SAR) exploration around the pyrazine core [1].

Orexin/GPCR Negative Control

Because no orexin receptor activity has been attributed to this compound, it can serve as a structurally matched negative control for target‑based screens involving related pyrrolidinyl‑pyrazine chemotypes that show potent OX1R or OX2R antagonism [2].

CNS Drug Discovery Benchmarking

The favorable tPSA (41.1 Ų) and calculated logP (0.2) position this compound within the optimal range for CNS penetration, making it a useful reference compound for calibrating in silico BBB permeability models and for developing CNS‑focused lead series [1].

Application
Selection Property
Validation Focus
Fragment-based library enrichment
Low-MW heterocyclic scaffold with chiral handle
Fragment library design and hit-identification workflows
Kinase inhibitor SAR exploration
Pyrrolidine secondary amine for rapid derivatization
Amide coupling and reductive amination scope
GPCR negative control design
No known biological target annotation
Target-based screen counter-screening and selectivity profiling
CNS permeability benchmarking
Reported tPSA and logP within CNS-favorable range
In silico BBB model calibration and CNS lead profiling
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